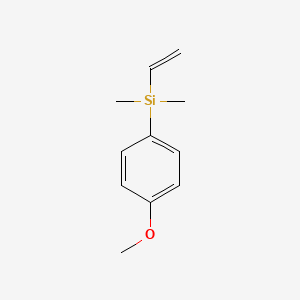

4-Methoxyphenyl dimethylvinyl silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenyl dimethylvinyl silane is an organosilicon compound with the molecular formula C11H16OSi and a molecular weight of 192.33 g/mol . It is also known by other names such as vinyl (p-methoxyphenyl)dimethylsilane and dimethyl (4-methoxyphenyl) (vinyl)silane . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylvinylsilane moiety. It is a colorless liquid and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl dimethylvinyl silane typically involves the reaction of 4-methoxyphenyl magnesium bromide with dimethylvinylchlorosilane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl dimethylvinyl silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under reflux conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in the presence of catalysts or under UV light.

Major Products Formed

Oxidation: Silanols, siloxanes

Reduction: Silanes

Substitution: Substituted silanes with various functional groups

Wissenschaftliche Forschungsanwendungen

Polymer Science

4-Methoxyphenyl dimethylvinyl silane is primarily utilized in polymer chemistry, specifically in the context of crosslinking and modifying silicone polymers.

- Crosslinking Agents : The compound serves as a crosslinking agent in silicone elastomers, enhancing their mechanical properties and thermal stability. It is particularly effective when used in conjunction with platinum-catalyzed hydrosilylation reactions, which are critical for producing high-performance silicone materials .

- Adhesion Improvement : In composite materials, this silane improves the adhesion between organic polymers and inorganic fillers. By modifying the interface between these materials, it enhances the overall strength and durability of composites under varying environmental conditions .

Dental Applications

In dental materials, this compound is employed to improve the bonding of composite resins to tooth structures.

- Bonding Agents : The silane acts as a coupling agent that promotes stronger adhesion between resin composites and dental ceramics. This results in improved wear resistance and longevity of dental restorations .

- Surface Treatment : Its application in surface treatment processes helps create hydrophobic surfaces that resist moisture absorption, thereby increasing the durability of dental materials over time .

Surface Modification

The compound is also widely used for surface modification across various substrates.

- Hydrophobic Coatings : this compound is effective in creating hydrophobic coatings on glass and metal surfaces. This property is particularly useful in applications requiring water repellency and reduced fouling from biological materials .

- Enhanced Durability : When applied as a surface modifier, it enhances the chemical resistance and mechanical stability of coatings, making it suitable for outdoor applications where environmental exposure is a concern .

Case Study 1: Polymer Blends

A study demonstrated that incorporating this compound into polydimethylsiloxane (PDMS) blends significantly improved their tensile strength and elasticity. The optimal concentration was found to be around 2% by weight, leading to enhanced performance in applications such as sealants and adhesives.

Case Study 2: Dental Composites

In clinical trials involving dental composites treated with this silane, researchers observed a marked increase in bond strength compared to untreated controls. The bond durability was evaluated over a six-month period, showing significantly lower rates of failure under thermal cycling conditions.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Science | Crosslinking agent for silicone elastomers | Enhanced mechanical properties, thermal stability |

| Dental Materials | Bonding agents for composites | Improved adhesion, wear resistance |

| Surface Modification | Hydrophobic coatings | Water repellency, reduced fouling |

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl dimethylvinyl silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The vinyl group can participate in addition reactions, while the methoxy group can undergo nucleophilic substitution. The compound can also form stable complexes with metal catalysts, facilitating various catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenyl trimethylsilane

- 4-Methoxyphenyl triethylsilane

- 4-Methoxyphenyl dimethylchlorosilane

Comparison

4-Methoxyphenyl dimethylvinyl silane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs with alkyl or chlorosilane groups. This makes it particularly useful in reactions requiring the formation of carbon-silicon bonds and in applications where enhanced reactivity is desired .

Biologische Aktivität

4-Methoxyphenyl dimethylvinyl silane (CAS No. 1432-38-8) is a silane compound that incorporates a vinyl group along with dimethylsilyl functionalities. This compound has garnered interest in various fields, particularly in biological applications due to its potential antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16OSi. The structure features a methoxy group attached to a phenyl ring, which is further connected to a vinyl group and two methyl groups on the silicon atom. This unique structure is believed to contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be developed into an effective antimicrobial agent for clinical applications.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This reduction indicates its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance. The presence of the methoxy group is thought to enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

- Antimicrobial Efficacy Study : A case study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The study involved isolating bacterial strains from infected patients and testing the compound's effectiveness, leading to promising results in reducing bacterial load.

- Inflammation Model : In another case study involving murine models of inflammation, researchers administered the compound to assess its impact on inflammatory markers. Results indicated a significant decrease in edema and inflammatory cell infiltration in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Hydroxyphenyl dimethylvinyl silane | Moderate antimicrobial activity | Hydroxyl group enhances solubility |

| 4-Chlorophenyl dimethylvinyl silane | Anticancer properties | Chlorine substituent alters reactivity |

| 4-Nitrophenyl dimethylvinyl silane | Limited biological activity | Nitro group may hinder biological interactions |

Eigenschaften

IUPAC Name |

ethenyl-(4-methoxyphenyl)-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OSi/c1-5-13(3,4)11-8-6-10(12-2)7-9-11/h5-9H,1H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJPKILXRGIENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.